molecular formula C8H7ClO2 B1580739 2-(Chloromethyl)benzoic acid CAS No. 85888-81-9

2-(Chloromethyl)benzoic acid

Cat. No. B1580739
CAS RN: 85888-81-9
M. Wt: 170.59 g/mol
InChI Key: YTEUDCIEJDRJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)benzoic acid, also known as 2-chloro-p-toluic acid, is a chlorinated aromatic acid with a molecular formula of C7H5ClO2. It is a white crystalline solid with a melting point of 105-108°C and a boiling point of 215-216°C. 2-(Chloromethyl)benzoic acid is widely used in the synthesis of various organic compounds and in the preparation of pharmaceuticals. It is also used as a reagent in the analysis of various compounds and in the manufacture of dyes, pesticides, and other products.

Scientific Research Applications

Thermodynamic Study in Pharmaceutical Research

Benzoic acid, including chlorobenzoic acids like 2-(Chloromethyl)benzoic acid, is essential in pharmaceutical research for process design. The phase behavior of benzoic acid and its mixtures with water and organic solvents is critical. The study by Reschke et al. (2016) used Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) to model phase equilibria in solutions containing benzoic acid and chlorobenzoic acids, demonstrating the compound's significance in establishing stability and solubility models for pharmaceuticals (Reschke et al., 2016).

Analgesic and Antiplatelet Activity

Caroline et al. (2019) evaluated 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid for its potential as an analgesic and antiplatelet agent. The study synthesized this compound and tested it against the human cyclooxygenase-2 (COX-2) receptor. The compound showed significant analgesic activity and inhibited platelet aggregation, indicating its potential as a better alternative to acetylsalicylic acid with lower toxicity impact (Caroline et al., 2019).

Antimicrobial Activity

The antimicrobial activity of compounds derived from benzoic acid, such as 2-(4-chlorophenoxymethyl)benzoic acid, was studied by Limban et al. (2008). The research revealed that these compounds exhibited specific antimicrobial activities against a range of pathogens, including Gram-positive and Gram-negative bacteria, and Candida spp. This suggests their potential use as efficient antimicrobial agents, especially for treating multidrug-resistant infections (Limban et al., 2008).

Polymer Science Applications

Amarnath and Palaniappan (2005) reported the use of benzoic acid derivatives, including 2-chlorobenzoic acid, as dopants for polyaniline. This application is crucial in polymer science, where the properties of benzoic acid doped polyaniline salts were studied for potential use in advanced technologies (Amarnath & Palaniappan, 2005).

Environmental Applications

Matthews (1990) explored the use of benzoic acid, including its chlorinated derivatives, in environmental applications. The study focused on the purification of water using TiO2 illuminated with near UV light, demonstrating the role of these compounds in advanced oxidation processes for water treatment (Matthews, 1990).

properties

IUPAC Name

2-(chloromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEUDCIEJDRJTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60304490
Record name 2-(Chloromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60304490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)benzoic acid

CAS RN

85888-81-9
Record name 85888-81-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165904
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Chloromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60304490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-(Chloromethyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-(Chloromethyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-(Chloromethyl)benzoic acid
Reactant of Route 6
2-(Chloromethyl)benzoic acid

Citations

For This Compound
11
Citations
VE Kalugin, AM Shestopalov - Russian Chemical Bulletin, 2018 - Springer
Substituted 5-aminopyrido[3′,2′:4,5]thieno[3,2-c]isoquinolines were synthesized by condensation of substituted 3-cyanopyridine-2(1H)-thiones with 2-(chloromethyl)benzamide and …
Number of citations: 5 link.springer.com
VE Kalugin, AM Shestopalov - Russian Chemical Bulletin, 2019 - Springer
A method for the preparation of 3-cyano-2-(organylamino)thieno[3,2-c]isoquinoline derivatives has been developed. Alkylation of (2,2-dicyano-1-organylaminovinyl)thiolates with methyl …
Number of citations: 1 link.springer.com
VE Kalugin, AM Shestopalov - Russian Chemical Bulletin, 2017 - Springer
A method for the synthesis of previously unknown pyrido[3,2:4,5]thieno[3,2-c]isoquinolin-5(6H)-ones was suggested, which includes a condensation reaction of substituted 3-…
Number of citations: 5 link.springer.com
SK Chakrabartty, HO Kretschmer - Journal of the Chemical Society …, 1974 - pubs.rsc.org
A study of the reactions of sodium hypochlorite with a wide variety of compounds has been carried out. The data indicate that a structure capable of producing a carbanion stable …
Number of citations: 30 pubs.rsc.org
VE Kalugin, AM Shestopalov - Russian Chemical Bulletin, 2018 - Springer
5-Aminopyrido[3′,2′:4,5]thieno[3,2-c]isoquinolines were synthesized via alkylation of 3-cyanopyridine-2(1H)-thiones with 2-(chloromethyl)benzonitrile followed by treatment of the …
Number of citations: 3 link.springer.com
T Hjelmgaard, J Nielsen - European Journal of Organic …, 2013 - Wiley Online Library
Even though aromatic oligoamides composed of aromatic amino acids in a “one‐way sequence” attract ever increasing research interest, backbones connected through ortho‐linked …
RB Shinde, DN Pansare, RN Shelke, AP Sarkate… - Results in …, 2023 - Elsevier
… Some ortho substituted aromatic acid like 2-chloromethyl benzoic acid, 2-nitro benzoic acid, 2-methoxy benzoic acid and 2-nitro benzoic acid and 2,5 dibromo benzoic acid also tried for …
Number of citations: 0 www.sciencedirect.com
AJ Dijkstra, KH Hellwich, RM Hartshorn… - Pure and Applied …, 2021 - degruyter.com
Chemical names can be so long that, when a manuscript is printed, they have to be hyphenated/divided at the end of a line. Many names already contain hyphens, but in some cases, …
Number of citations: 1 www.degruyter.com
S Yang, Z Luan, C Gao, J Yu, D Qu - Science China Chemistry, 2018 - Springer
A novel chemically-controlled [2]rotaxane molecular shuttle was successfully designed and synthesized. AH 2 S-responsive bulk barrier was introduced between the two identical …
Number of citations: 8 link.springer.com
Y Riad - Egyptian Journal of Chemistry, 1984
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.